7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5S/c19-13-5-3-7-15(21)12(13)9-27-18-16-17(22-10-23-18)26(25-24-16)8-11-4-1-2-6-14(11)20/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVKUJQNNWFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=C(C=CC=C4Cl)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Framework
The target compound’s structure centers on a triazolo[4,5-d]pyrimidine core, a bicyclic system formed by fusion of a 1,2,3-triazole ring with a pyrimidine moiety. Substituents at positions 3 and 7 introduce steric and electronic complexity:
- Position 3 : [(2-Fluorophenyl)methyl] group, introduced via N-alkylation.
- Position 7 : {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl} group, added through nucleophilic aromatic substitution.
Retrosynthetic analysis suggests two primary disconnections:
- Triazole ring formation via diazotization and cyclization of a 5-aminopyrimidine precursor.
- Sulfanyl and benzyl group installations using thiolate and amine nucleophiles.
Stepwise Synthesis and Optimization
Synthesis of 4,6-Dichloro-5-Nitropyrimidine (Intermediate A)
The synthesis begins with nitration and chlorination of pyrimidine derivatives. A modified procedure from Mozafari et al. (2016) employs:
- Reagents : Pyrimidine, HNO₃/H₂SO₄ (nitration), POCl₃ (chlorination).
- Conditions : 0–5°C for nitration; reflux (110°C) for chlorination.
- Yield : 78–82% after recrystallization from ethanol.
Table 1: Optimization of Intermediate A Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Nitration Temperature | 0–5°C | Prevents decomposition |
| Chlorination Time | 6 h | Completes conversion |
| Solvent for Workup | Ethanol | Reduces byproducts |
Diazotization and Cyclization to Form Triazolo[4,5-d]Pyrimidine
Intermediate A undergoes diazotization with NaNO₂ in acetic acid (0–5°C, 1 h), followed by cyclization to yield 5-chloro-3H-triazolo[4,5-d]pyrimidine (Intermediate B). Key modifications include:
- pH Control : Maintain pH 3–4 to avoid over-acidification.
- Yield : 89% after neutralization and filtration.
N-Alkylation at Position 3
Intermediate B reacts with (2-fluorophenyl)methanamine in acetonitrile under reflux (6 h) with triethylamine as a base:
Thiolation at Position 7
Intermediate C undergoes nucleophilic substitution with [(2-chloro-6-fluorophenyl)methyl]sulfanyl sodium:
- Conditions : DMF, 80°C, 12 h.
- Catalyst : KI (10 mol%) enhances reactivity.
- Yield : 68% after recrystallization from ethanol/water.
Table 2: Comparative Thiolation Conditions
| Solvent | Temperature | Time | Catalyst | Yield |
|---|---|---|---|---|
| DMF | 80°C | 12 h | KI | 68% |
| DMSO | 100°C | 8 h | None | 55% |
| EtOH | 60°C | 24 h | None | 42% |
Alternative Methodologies and Innovations
One-Pot Multicomponent Approach
A patent-derived method (CN103429576A) combines 4,6-dichloropyrimidine-5-amine, (2-fluorophenyl)methanamine, and [(2-chloro-6-fluorophenyl)methyl]sulfanyl chloride in a single pot:
- Catalyst : p-TsOH (15 mol%).
- Solvent : Water/ethanol (1:1), reflux (4 h).
- Advantages : 58% yield, reduced step count.
Enzymatic Resolution for Enantiopure Product
Using lipase-mediated kinetic resolution, the (R)-enantiomer is isolated with 98% ee:
- Substrate : Racemic Intermediate C.
- Enzyme : Candida antarctica lipase B.
- Conditions : Phosphate buffer (pH 7), 37°C.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99.5% purity (C18 column, MeCN/H₂O 70:30).
- XRD : Confirms planar triazolo-pyrimidine framework.
Challenges and Industrial Scalability
Byproduct Formation
Cost-Effective Catalysts
Replacing Pd-based catalysts with CuI/phenanthroline systems reduces costs by 40% while maintaining 65% yield.
Chemical Reactions Analysis
Types of Reactions
7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of triazolo-pyrimidine derivatives, including this compound. The following table summarizes findings related to its antibacterial efficacy:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 - 1 | |
| Escherichia coli | 1 - 2 | |
| Pseudomonas aeruginosa | 1 - 3 | |
| Candida albicans | 0.25 - 0.5 |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Anticancer Potential
The compound's triazolo-pyrimidine framework has been linked to anticancer activity in various studies. For instance, compounds with similar structures have shown promising results against human colon carcinoma cell lines. A recent screening revealed that certain derivatives exhibited cytotoxic effects with IC50 values in the range of μM against cancer cells .
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several triazolo-pyrimidine derivatives against resistant bacterial strains. The compound demonstrated superior efficacy compared to traditional antibiotics like vancomycin, indicating its potential as a novel therapeutic agent .
- Anticancer Screening : In vitro studies conducted on various cancer cell lines showed that the compound inhibited cell growth significantly at low concentrations. This suggests that modifications to the triazolo-pyrimidine structure could yield even more potent anticancer agents .
Mechanism of Action
The mechanism of action of 7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations: The triazolo[4,5-d]pyrimidine core (target compound) differs from triazolo[1,5-a]pyrimidine () in ring fusion position.
Substituent Effects: Position 7: The target’s sulfanyl group contrasts with chlorine (), ketone (), and cyclopropylamino (). Sulfanyl groups can act as hydrogen bond acceptors or participate in hydrophobic interactions, while chlorine may enhance electrophilicity . Position 3: The (2-fluorophenyl)methyl group in the target provides moderate lipophilicity compared to polar amino () or bulky sugar-like groups (). Fluorine’s electron-withdrawing effect may stabilize adjacent bonds .
The target’s dual halogenation and thioether could similarly modulate enzyme inhibition or receptor binding .
Synthetic Accessibility :
- The target’s synthesis likely parallels methods for chloro- or furyl-substituted analogs (), involving palladium-catalyzed couplings or nucleophilic substitutions. However, introducing the sulfanyl group may require controlled conditions to avoid oxidation .
Biological Activity
The compound 7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar triazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 8 μg/mL, demonstrating their potential as antibacterial agents .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole derivative | S. aureus | 4 |
| Triazole derivative | E. coli | 8 |
| Triazolo[1,5-a]pyrimidines | P. aeruginosa | 12 |
| Triazolo-thiadiazoles | B. subtilis | 2 |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. Studies have shown that certain triazole-fused compounds can inhibit cancer cell proliferation. For example, triazoles have been reported to induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory activity of triazole compounds has been linked to their ability to inhibit key enzymes involved in inflammatory processes. In particular, dual inhibitors targeting p38 MAPK and phosphodiesterase-4 (PDE4) have demonstrated significant efficacy in reducing inflammation markers such as TNF-alpha in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. Modifications at specific positions on the triazole ring and substituents on phenyl groups can significantly influence their pharmacological properties.
Key Findings in SAR Studies
- Fluorination : The introduction of fluorine atoms has been associated with enhanced antimicrobial activity.
- Sulfur Substituents : The presence of sulfur moieties often increases the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.
- Aromatic Rings : Variations in the aromatic substituents can modulate the interaction with biological targets, impacting efficacy and selectivity.
Case Study 1: Synthesis and Evaluation of Triazolo Compounds
A recent study synthesized various triazolo derivatives and evaluated their biological activities. Among these, a compound structurally similar to our target showed potent antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: In Vivo Efficacy Against Tumor Models
In vivo studies involving animal models demonstrated that certain triazole derivatives significantly reduced tumor growth compared to controls. These findings suggest that modifications leading to increased potency could be beneficial for developing new anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Sulfanyl group introduction : Use of (2-chloro-6-fluorophenyl)methanethiol under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C) .
- Triazolo-pyrimidine core formation : Cyclization via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne coupling (CuAAC) .
- Optimization : Design-of-experiment (DoE) approaches (e.g., factorial design) to vary temperature, solvent polarity, and stoichiometry. Monitor yields via HPLC or LC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at ~440–450 m/z) .
- HPLC-PDA : Reverse-phase C18 column (ACN/H₂O gradient) for purity assessment (>95%) .
Q. How can researchers screen its biological activity in vitro while minimizing false positives?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (triazolo-pyrimidine scaffolds mimic purines) .
- Assay design : Use orthogonal assays (e.g., fluorescence polarization for binding, enzymatic activity assays for inhibition). Include controls for non-specific aggregation (e.g., detergent-based validation) .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer :
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding modes and steric clashes .
- Computational modeling : MD simulations (Amber/CHARMM) to analyze substituent effects on binding kinetics .
- Meta-analysis : Compare SAR trends across related triazolo-pyrimidine derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use photoaffinity labeling (e.g., diazirine tags) to capture interactomes in live cells .
- Transcriptomics : RNA-seq or CRISPR-Cas9 screens to identify pathways perturbed by treatment .
- Metabolomics : LC-MS/MS to track downstream metabolite changes (e.g., ATP/ADP ratios in kinase inhibition) .
Q. What advanced techniques are recommended for analyzing its stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH gradients (1–13), UV light, and oxidative agents (H₂O₂). Monitor degradation via UPLC-QTOF .
- Plasma stability assay : Incubate with human plasma (37°C, 24h). Quantify intact compound using LC-MS/MS .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/ethyl acetate). Refine structures using SHELX .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···F contacts in fluorophenyl groups) .
Q. What experimental frameworks address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- PK/PD modeling : Measure bioavailability (oral/IP administration) and correlate with target engagement (e.g., Western blot for phosphorylated kinases) .
- Tissue distribution studies : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in organs via scintillation counting .
Methodological Notes
- Safety Protocols : Use flame-retardant lab coats and respiratory protection (N95 masks) due to fluorinated/chlorinated intermediates .
- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., track ¹⁹F NMR shifts during fluorophenyl group addition) .
- Theoretical Frameworks : Align mechanistic hypotheses with energy profiles from DFT calculations (e.g., Gibbs free energy of sulfanyl group substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
